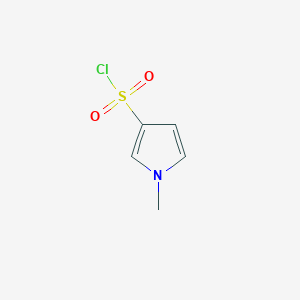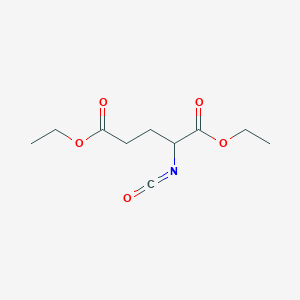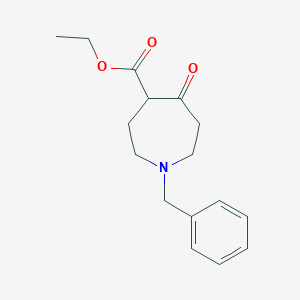
Quinoline-8-carbonyl chloride
描述
Quinoline-8-carbonyl chloride is an organic compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by a quinoline ring system with a carbonyl chloride functional group at the 8th position. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of quinoline-8-carbonyl chloride typically involves the chlorination of quinoline-8-carboxylic acid. One common method is the reaction of quinoline-8-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Quinoline-8-carboxylic acid+SOCl2→Quinoline-8-carbonyl chloride+SO2+HCl
This method is efficient and widely used in laboratory settings .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions: Quinoline-8-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to quinoline-8-carboxaldehyde or quinoline-8-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert this compound to quinoline-8-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Quinoline-8-carboxaldehyde: Formed from reduction reactions.
Quinoline-8-carboxylic acid: Formed from oxidation reactions.
科学研究应用
Quinoline-8-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives have shown significant biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound is used in the synthesis of drugs targeting various diseases, including malaria, cancer, and bacterial infections.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of quinoline-8-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to their biological effects. For example, quinoline derivatives can inhibit enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities .
相似化合物的比较
- Quinoline-8-carboxylic acid
- Quinoline-8-carboxaldehyde
- Quinoline-8-methanol
Comparison: Quinoline-8-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. In contrast, quinoline-8-carboxylic acid is less reactive and primarily used as a precursor for the synthesis of this compound. Quinoline-8-carboxaldehyde and quinoline-8-methanol are important derivatives with distinct reactivities and applications in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
quinoline-8-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZCPFISUMNHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563371 | |
| Record name | Quinoline-8-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100517-41-7 | |
| Record name | Quinoline-8-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)



![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)







